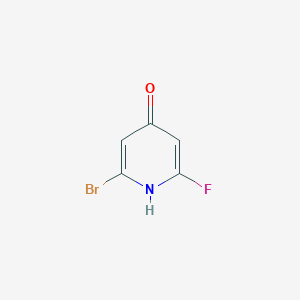

2-Bromo-6-fluoropyridin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrFNO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVTEQCOGEUDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 2 Bromo 6 Fluoropyridin 4 Ol

Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a detailed picture of the electronic landscape of 2-Bromo-6-fluoropyridin-4-ol. The presence of two different halogen atoms (bromine and fluorine) and a hydroxyl group on the pyridine (B92270) ring introduces significant electronic perturbations compared to unsubstituted pyridine.

The fluorine atom, due to its high electronegativity, and the bromine atom both act as electron-withdrawing groups through the inductive effect. This leads to a general stabilization of both occupied and unoccupied molecular orbitals. The π-electrons in the aromatic ring are also influenced by the substituents. acs.org In substituted pyridines, π-electron density can be shifted in accordance with the mesomeric effect of the substituents. acs.orgnih.gov

Analysis of the molecular structure of related halogenated pyridines reveals how these electronic effects manifest in the bonding characteristics. Carbon-nitrogen and carbon-carbon bond lengths within the pyridine ring are expected to deviate slightly from those of unsubstituted pyridine due to the electronic influence of the halogen and hydroxyl groups. Computational studies on similar molecules, such as trans-[Pt(NH₃)₂(pyrX)Cl]⁺, have shown that electron-donating substituents on the pyridine ring lead to a strengthening of the Pt–N bond, while electron-withdrawing groups have the opposite effect. acs.org This highlights the significant impact of substituents on the electronic properties and bonding within the pyridine core. acs.org

Conformational Analysis and Tautomeric Equilibria of the Pyridinol System

The pyridinol system of this compound is characterized by a crucial tautomeric equilibrium and the potential for intramolecular interactions that dictate its preferred conformation.

Like other 4-hydroxypyridines, this compound can exist in two tautomeric forms: the aromatic pyridin-4-ol form and the non-aromatic pyridin-4(1H)-one form. stackexchange.comwikipedia.org

The equilibrium between these two forms is highly sensitive to the molecular environment. stackexchange.com Computational and experimental studies on the parent 4-hydroxypyridine (B47283) show a clear preference for the pyridin-4-one tautomer in polar solvents and in the solid state, whereas the pyridin-4-ol form becomes more significant in the gas phase or in nonpolar solvents. stackexchange.comwikipedia.org The stability of the pyridone form is often rationalized by the greater stability of the C=O double bond compared to the C=N bond and favorable charge separation in its resonance structures, where a negative charge resides on the more electronegative oxygen atom. stackexchange.com Intermolecular hydrogen bonding in solution and the solid state also strongly favors the pyridone form. researchgate.netechemi.com The specific substituents on the pyridine ring, in this case, bromine and fluorine, will further influence the relative energies of the two tautomers. chim.it

| Condition | Dominant Tautomer | Primary Reason | Reference |

|---|---|---|---|

| Gas Phase | Pyridin-4-ol (enol) | Inherent molecular stability | stackexchange.comwikipedia.org |

| Nonpolar Solvents | Comparable amounts of both tautomers | Reduced solvent stabilization effects | stackexchange.com |

| Polar Solvents | Pyridin-4-one (keto) | Favorable intermolecular hydrogen bonding and dipole interactions | stackexchange.comresearchgate.net |

| Crystalline State | Pyridin-4-one (keto) | Efficient crystal packing and strong intermolecular hydrogen bonding | stackexchange.comresearchgate.net |

Intramolecular hydrogen bonds (IHBs) are critical in determining the conformational preferences of molecules. beilstein-journals.org In the case of this compound, an IHB could potentially form between the hydroxyl group at the C4 position and the nitrogen atom at the C1 position. However, the geometry of a six-membered ring makes this specific interaction unlikely.

More relevant is the potential for an IHB between the hydroxyl group and the adjacent bromine atom at the C2 position in the pyridin-4-ol tautomer. Studies on 2-halophenols provide a useful analogy. Theoretical and spectroscopic investigations suggest that while an IHB is very weak or absent in 2-fluorophenol, weak IHBs are present in 2-chlorophenol, 2-bromophenol, and 2-iodophenol. rsc.org This suggests that a weak C4-OH···Br-C2 hydrogen bond might exist in the pyridinol form of the title compound, potentially influencing its conformational stability. The formation of such a bond can impact lipophilicity and the presentation of hydrogen bond donors and acceptors to the external environment, which is a key consideration in medicinal chemistry. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying potential. uni-muenchen.denih.gov

Red Regions: Indicate negative electrostatic potential, highlighting areas rich in electrons. These are the most likely sites for an electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-deficient areas. These are the most likely sites for a nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, particularly in its more stable pyridin-4-one tautomer, the MEP map would be expected to show a significant region of negative potential (red) around the highly electronegative oxygen atom of the carbonyl group. researchgate.net This makes the oxygen atom a prime site for electrophilic attack or coordination to a Lewis acid. Conversely, the hydrogen atom attached to the nitrogen (the N-H group) would exhibit a strong positive potential (blue), making it a primary site for deprotonation by a base. researchgate.net The halogen atoms would be surrounded by a belt of negative potential but would also feature a region of positive potential along the C-X axis (a σ-hole), which is relevant for halogen bonding. wiley-vch.de

Frontier Molecular Orbital (FMO) Analysis for Reaction Mechanism Elucidation

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and reaction mechanisms. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A small gap generally implies higher chemical reactivity and a greater ease of electron transfer. researchgate.net

In this compound, the electron-withdrawing nature of the fluorine and bromine substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridinol. The precise distribution and energy of these orbitals dictate the molecule's reactivity. For instance, in nucleophilic aromatic substitution reactions, the LUMO's shape and the magnitude of its coefficients on the ring carbons indicate the most likely sites for nucleophilic attack. chemrxiv.org Computational studies on related di-halogenated pyridines have shown that LUMO symmetry can effectively predict the site selectivity of reactions like palladium-catalyzed cross-coupling. chemrxiv.org FMO analysis can thus elucidate why a particular position on the pyridine ring is more reactive than another.

Computational Studies on Halogen Bonding and Other Non-Covalent Interactions in Analogues

Halogen bonding is a non-covalent interaction, denoted as R–X···Y, where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (Y). wiley-vch.de This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a "σ-hole" along the extension of the R-X covalent bond. wiley-vch.de

For this compound, the bromine atom at the C2 position is a potential halogen bond donor. Computational studies on related molecules like 5-bromocytosine (B1215235) have analyzed C–Br···O halogen bonds, where the bromine atom interacts with an oxygen atom on an adjacent molecule. nih.gov Such interactions can play a crucial role in the solid-state packing and molecular recognition of these compounds. nih.gov DFT calculations are essential for accurately modeling these interactions, with findings showing that functionals with high exact exchange or long-range corrections are particularly suitable. acs.org These computational methods can quantify the strength of halogen bonds and compare them to more conventional hydrogen bonds, providing a deeper understanding of the intermolecular forces that govern the behavior of this compound in condensed phases. acs.orgresearchgate.net

Reaction Path Discovery and Transition State Modeling for Synthetic Transformations

Detailed research findings and data tables for this section are not available in the current scientific literature.

Chemical Reactivity and Derivatization Pathways of 2 Bromo 6 Fluoropyridin 4 Ol

Reactivity at the Bromine Position

The carbon-bromine bond at the C2 position is a key site for synthetic elaboration, primarily due to its susceptibility to transition-metal-catalyzed cross-coupling reactions and nucleophilic displacement.

The bromine atom at the 2-position of the pyridine (B92270) ring is well-suited for participating in various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the synthesis of biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and functional materials. The general reactivity of bromopyridines in such reactions is well-established, providing a predictive framework for the behavior of 2-bromo-6-fluoropyridin-4-ol.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds.

Stille Coupling: This involves the reaction with an organostannane reagent, catalyzed by palladium.

Heck Coupling: This reaction couples the bromopyridine with an alkene.

Sonogashira Coupling: This method is used to form carbon-carbon triple bonds by coupling with a terminal alkyne. researchgate.net

Negishi Coupling: This involves an organozinc reagent and offers a powerful method for constructing C-C bonds. rsc.org

The reactivity in these cross-coupling reactions is influenced by the electronic nature of the pyridine ring. The presence of the electron-withdrawing fluorine atom can enhance the rate of oxidative addition of the palladium catalyst to the C-Br bond. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyridines

| Parameter | Condition | Role in Reaction |

| Catalyst | Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |

| Ligand | Phosphines (e.g., PPh₃, dppf) | Stabilizes the palladium center and modulates its reactivity. |

| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Activates the boronic acid and neutralizes the acid produced. |

| Solvent | Aprotic polar solvents (Dioxane, Toluene, DMF) with water | Solubilizes reactants and facilitates the reaction. |

| Reactant | Aryl/Heteroaryl Boronic Acid or Ester | Provides the aryl or heteroaryl moiety for coupling. |

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). While less reactive than a corresponding nitro-activated system, the cumulative electron-withdrawing effects of the ring nitrogen and the fluorine atom facilitate the displacement of bromide by various nucleophiles.

Common nucleophiles used in these reactions include:

Amines (primary and secondary)

Alkoxides

Thiolates smolecule.com

Reaction conditions typically involve heating the substrate with the nucleophile in a polar aprotic solvent like DMSO or DMF. The addition of a base may be required to deprotonate the nucleophile or scavenge the HBr byproduct. Halogen exchange reactions, for instance, converting the bromide to an iodide to increase reactivity in subsequent cross-coupling (Finkelstein-type reaction), can also be envisioned, typically using a salt like sodium iodide in a suitable solvent.

Reactivity at the Fluorine Position

Activation of the C-F bond typically requires overcoming a high energy barrier. core.ac.uk In the context of this compound, the fluorine is at an activated position (C6, ortho to the nitrogen), making it more susceptible to nucleophilic attack than C-F bonds on a simple benzene (B151609) ring. The reactivity of 2-fluoropyridines towards nucleophiles like alkoxides is significantly higher than that of corresponding 2-chloropyridines. researchgate.net

Methods for C-F bond transformation include:

Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions (high temperatures, strong nucleophiles), the fluorine atom can be displaced. The rate of substitution is enhanced by the electron-deficient nature of the pyridine ring. researchgate.net For instance, stepwise substitution on di-fluorinated pyridines often allows for selective reaction at one fluorine over the other. researchgate.net

Transition-Metal-Free Activation: Approaches using strong Lewis acids or organocatalysts can facilitate C-F bond cleavage under milder conditions. researchgate.net These methods often involve abstraction of the fluoride (B91410) by the Lewis acid. researchgate.net

The fluorine atom plays a crucial role in modulating the electronic landscape of the pyridine ring, thereby influencing the regioselectivity of various reactions.

Electron-Withdrawing Effect: As a highly electronegative atom, fluorine withdraws electron density from the pyridine ring via the inductive effect. This effect is most pronounced at the ortho (C5) and para (C3) positions relative to the fluorine. This deactivation can direct electrophilic attack to other positions and activates the ring towards nucleophilic attack, especially at the ortho (C-F) and para (C-Br) positions.

Directing Group in Lithiation: The fluorine atom can act as a directing group in ortho-lithiation reactions, where a strong base like lithium diisopropylamide (LDA) can deprotonate the adjacent C5 position, allowing for the introduction of an electrophile at that site.

Table 2: Influence of Fluorine Substituent on Reactivity

| Reaction Type | Influence of Fluorine | Outcome |

| Nucleophilic Aromatic Substitution | Activates the ring, particularly at C2 and C6 positions. | Enhances the rate of substitution at the C-Br and C-F bonds. researchgate.net |

| Electrophilic Aromatic Substitution | Deactivates the ring, making substitution more difficult. | Directs incoming electrophiles away from the fluorine-substituted part of the ring. |

| Cross-Coupling at C2 | Electron-withdrawing nature. | Can facilitate the oxidative addition step, potentially increasing reaction rates. rsc.org |

Transformations of the Hydroxyl Group

The hydroxyl group at the C4 position behaves as a typical pyridinol, which exists in tautomeric equilibrium with its corresponding pyridone form (2-bromo-6-fluoro-1H-pyridin-4-one). This tautomerism can influence its reactivity. The hydroxyl group is a handle for a variety of functional group interconversions.

Common transformations include:

O-Alkylation (Etherification): Reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., NaH, K₂CO₃) yields the corresponding ether. This is a standard method to protect the hydroxyl group or to introduce specific alkyl chains.

O-Acylation (Esterification): Treatment with an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) forms the corresponding ester.

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a triflate (by reaction with triflic anhydride) or a tosylate. This activates the C4 position for nucleophilic substitution or participation in cross-coupling reactions, although this can be more challenging on a pyridine ring compared to a benzene ring.

Oxidation: While the hydroxyl group on a pyridine ring can be oxidized, the specific conditions must be chosen carefully to avoid side reactions on the sensitive halo-substituted ring. smolecule.com

Esterification and Etherification Reactions

The hydroxyl group at the C4-position of this compound is a key site for functionalization through esterification and etherification. These reactions allow for the modification of the compound's polarity, solubility, and potential for further chemical bonding.

Esterification: The pyridinol can react with acyl chlorides or carboxylic acids under appropriate conditions to form the corresponding esters. This transformation is a standard method for protecting the hydroxyl group or for introducing a new functional moiety. For instance, reaction with reagents like methyl chloroformate can yield a carbamate, which serves to protect the hydroxyl group during subsequent synthetic steps.

Etherification: The formation of ethers is typically achieved by deprotonating the hydroxyl group with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This pathway introduces an alkoxy substituent at the C4-position, which can be crucial for tuning the electronic properties and biological interactions of the final molecule.

Table 1: Representative Esterification and Etherification Reactions This table presents plausible transformations based on the known reactivity of pyridinols.

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Esterification | Acyl Halide (e.g., Acetyl Chloride), Base | 4-Acyloxy-2-bromo-6-fluoropyridine | Protection of hydroxyl group; introduction of ester functionality. |

| Etherification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., NaH) | 2-Bromo-6-fluoro-4-methoxypyridine | Modification of solubility and electronic properties. |

Redox Chemistry of the Pyridinol Moiety

The pyridinol moiety can participate in redox reactions, although the specific outcomes are highly dependent on the reagents and conditions employed.

Oxidation: The hydroxyl group of a pyridinol can be oxidized. Strong oxidizing agents can potentially convert the hydroxyl group of this compound into a ketone, yielding the corresponding 2-bromo-6-fluoro-1H-pyridin-4-one. This tautomeric equilibrium between the pyridinol and pyridinone forms is a characteristic feature of hydroxypyridines.

Reduction: The pyridine ring is an aromatic system and is generally resistant to reduction. However, under forcing conditions, such as high-pressure hydrogenation with specific catalysts (e.g., Rhodium, Ruthenium, Palladium), the pyridine ring can be reduced to the corresponding piperidine (B6355638) derivative. mdpi.com The presence of halogen substituents can influence the reaction, and in some cases, dehalogenation may occur as a competing side reaction. mdpi.com For example, hydrogenation of bromopyridine derivatives using a palladium catalyst with an acid additive can lead to dehydroxylation and reduction of the ring. mdpi.com

Functionalization of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring is nucleophilic and can be targeted for functionalization. uiowa.edu Reaction with alkylating or arylating agents can convert the neutral pyridine into a positively charged pyridinium (B92312) salt. uiowa.edu This transformation significantly alters the electronic properties of the ring, making it more electron-deficient. The formation of an N-alkenyl-2-pyridone from a 2-halopyridinium salt is one such example of manipulating the pyridine ring system. uiowa.edu This activation can increase the susceptibility of the C2 and C4 positions to nucleophilic attack, providing a pathway for further substitution that might not be accessible with the parent pyridine. uiowa.edu

Ring-Opening and Rearrangement Reactions of the Pyridine Core

While the pyridine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

Ring-Opening Reactions: The degradation of the pyridine ring typically requires enzymatic action or harsh chemical conditions. For instance, certain microorganisms can metabolize pyridine through oxidative cleavage of the ring. researchgate.net In synthetic chemistry, ring-opening is less common but can be achieved in highly functionalized or strained systems. For example, multisubstituted piperidines, the reduced form of pyridines, can be opened regio- and stereoselectively using reagents like cyanogen (B1215507) bromide. researchgate.net

Rearrangement Reactions: Halogenated pyridines can undergo rearrangement reactions, such as the "halogen dance," where a halogen atom migrates to a different position on the ring. This transformation is typically initiated by metalation (reaction with a strong organometallic base) to form an intermediate that facilitates the halogen's migration to a more thermodynamically stable position.

Synthesis of Polyfunctionalized Pyridine Derivatives and Complex Heterocyclic Systems

This compound is an exemplary scaffold for creating highly substituted pyridine derivatives and for constructing more complex fused heterocyclic systems. The differential reactivity of the C-Br and C-F bonds is key to its utility.

Cross-Coupling Reactions: The bromine atom at the C2 position is an ideal handle for palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids can be used to form C-C bonds, leading to biaryl structures. Similarly, Sonogashira coupling with terminal alkynes and Buchwald-Hartwig amination with amines allow for the introduction of carbon and nitrogen substituents, respectively. rsc.org

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effect of the ring nitrogen. acs.org This allows for its displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, often under milder conditions than those required for the corresponding chloro- or bromo-derivatives. rsc.orgnih.gov The selectivity of C-F versus C-Br substitution can often be controlled by the choice of catalyst and reaction conditions. rsc.org For example, in metal-free systems, amines can selectively displace the fluorine atom in 2-bromo-6-fluoropyridine (B132718). rsc.org

The sequential application of these reactions allows for a programmed, step-by-step construction of complex molecules. A Suzuki coupling could be performed at the C2-bromo position, followed by a nucleophilic substitution at the C6-fluoro position, and finally an esterification at the C4-hydroxyl group, demonstrating the molecule's role as a polyfunctional building block.

Table 2: Selected Reactions for the Synthesis of Polyfunctionalized Pyridines This table summarizes key transformations using halopyridines as precursors, applicable to this compound.

| Reaction Type | Position | Reagents/Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | C2 (Br) | Arylboronic acid, Pd(OAc)₂, K₂CO₃ | 2-Aryl-6-fluoropyridin-4-ol | |

| Sonogashira Coupling | C2 (Br) | Phenylacetylene, Pd catalyst | 2-Alkynyl-6-fluoropyridin-4-ol | rsc.org |

| Buchwald-Hartwig Amination | C2 (Br) | Amines, Pd catalyst | 2-Amino-6-fluoropyridin-4-ol | rsc.org |

| C-N Coupling (SNAr) | C6 (F) | Amines, K₂CO₃, DMSO | 6-Amino-2-bromopyridin-4-ol | rsc.org |

| C-O Coupling (SNAr) | C6 (F) | Alcohols/Phenols, Base | 6-Alkoxy/Aryloxy-2-bromopyridin-4-ol | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 6 Fluoropyridin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Bromo-6-fluoropyridin-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of its molecular framework.

Multi-nuclear NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR, is fundamental to establishing the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2-Bromo-6-fluoropyridine (B132718), shows distinct signals for the aromatic protons. chemicalbook.com For this compound, the protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns influenced by the adjacent bromo, fluoro, and hydroxyl groups. The hydroxyl proton itself would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the attached substituents (Br, F, OH). For instance, in 2-bromo-5-fluoropyridine, the carbon atoms exhibit distinct resonances based on their proximity to the halogen atoms. chemicalbook.com A similar pattern would be expected for this compound, with the carbon bearing the hydroxyl group showing a characteristic downfield shift.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom. wikipedia.orgaiinmr.com The chemical shift of the fluorine atom in this compound would be indicative of the electronic effects of the bromo and hydroxyl groups on the pyridine ring. aiinmr.com Fluorine NMR is particularly sensitive to changes in the electronic environment, making it a valuable tool for studying intermolecular interactions and conformational changes. scholaris.cabeilstein-journals.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H-3/H-5 | 7.0 - 8.0 | d | J(H,F) ≈ 2-4 |

| OH | Variable | br s | - |

| ¹³C | |||

| C-2 | ~140 | s | - |

| C-3 | ~110-120 | d | J(C,F) ≈ 5-10 |

| C-4 | ~160-170 | s | - |

| C-5 | ~110-120 | d | J(C,F) ≈ 5-10 |

| C-6 | ~150-160 | d | J(C,F) ≈ 240-260 |

| ¹⁹F | -60 to -80 | s | - |

Note: Predicted values are based on typical ranges for similar substituted pyridines and are for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of molecules like this compound. ipb.pte-bookshelf.de

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the identification of adjacent protons on the pyridine ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a direct link between the proton and carbon skeletons of the molecule. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). sdsu.eduresearchgate.net This is crucial for piecing together the molecular fragments and confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. researchgate.netresearchgate.net

The combination of these 2D NMR experiments allows for a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound. mdpi.com

Pyridin-4-ol derivatives can exist in equilibrium with their corresponding pyridone tautomers. chim.itacs.org Dynamic NMR (DNMR) spectroscopy is a powerful tool to study such tautomeric equilibria and other dynamic processes like conformational exchange. researchgate.netresearchgate.net By monitoring the NMR spectra at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of these exchange processes. mdpi.comresearchgate.net For this compound, DNMR studies could reveal the relative populations of the pyridinol and pyridone forms and the energy barrier for their interconversion. This is particularly relevant as the tautomeric equilibrium can be influenced by solvent polarity and substitution patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₅H₃BrFNO. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information, revealing the characteristic loss of bromine, fluorine, and other fragments, which helps to confirm the identity of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, C-N stretching, and C-H stretching vibrations. The C-Br and C-F stretching vibrations would appear in the fingerprint region of the spectrum. The study of related substituted pyridines by IR and Raman spectroscopy has shown that the vibrational frequencies are sensitive to the nature and position of the substituents. rsc.orgcore.ac.uk

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. acs.org The Raman spectrum would also exhibit characteristic bands for the pyridine ring vibrations and the various functional groups. nih.gov Theoretical calculations can be used to simulate the Raman spectra and aid in the assignment of the observed vibrational modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=C, C=N (ring) | Stretching | 1400-1600 |

| C-O | Stretching | 1200-1300 |

| C-F | Stretching | 1000-1100 |

| C-Br | Stretching | 500-600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. researchgate.net If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. iucr.org The crystal structure of related substituted pyridinols has shown the presence of both the pyridinol and pyridone tautomers in the solid state, often connected by hydrogen bonds. beilstein-journals.org This technique would provide an unambiguous confirmation of the molecular structure and could reveal the preferred tautomeric form in the crystalline phase.

Molecular Geometry, Bond Lengths, and Bond Angles

The molecular geometry of this compound is centered around a pyridine ring, which is anticipated to be largely planar. The substitution of hydrogen atoms with bromine, fluorine, and a hydroxyl group will induce minor deviations from the ideal hexagonal symmetry of the parent pyridine molecule.

The bond lengths and angles within the pyridine ring are expected to be influenced by the electronic effects of the substituents. The carbon-nitrogen bond lengths are typically in the range of 1.33 to 1.35 Å in related heterocyclic systems. The carbon-carbon bonds within the aromatic ring are expected to have lengths of approximately 1.38 to 1.40 Å.

The exocyclic bond lengths are of particular interest. The C-Br bond length is anticipated to be around 1.90 Å, a typical value for a bromine atom attached to an sp²-hybridized carbon. The C-F bond, due to the high electronegativity and smaller atomic radius of fluorine, will be shorter, likely in the region of 1.35 Å. The C-O bond of the hydroxyl group is expected to be approximately 1.36 Å, and the O-H bond length around 0.96 Å.

The bond angles within the pyridine ring will likely deviate slightly from the ideal 120° of a regular hexagon due to the different steric and electronic demands of the substituents. The endocyclic angles involving the nitrogen atom (C-N-C) are often slightly smaller than 120° in pyridine derivatives.

Table 1: Predicted Molecular Geometry Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.90 |

| C-F | ~1.35 |

| C-O | ~1.36 |

| O-H | ~0.96 |

| C-N (average) | ~1.34 |

| C-C (average) | ~1.39 |

| **Bond Angles (°) ** | |

| C-C-C | ~120 |

Note: The values in this table are predictive and based on data from analogous compounds. Experimental verification is required.

Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, π-π Stacking

The solid-state structure of this compound is expected to be governed by a combination of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be hydrogen bonding involving the hydroxyl group. The hydroxyl proton can act as a hydrogen bond donor to the nitrogen atom of an adjacent pyridine ring (O-H···N) or to the oxygen or halogen atoms of neighboring molecules. The hydroxyl oxygen, with its lone pairs, can also act as a hydrogen bond acceptor. These hydrogen bonds are crucial in forming defined supramolecular motifs.

Halogen Bonding: The bromine atom at the 2-position is a potential halogen bond donor. A region of positive electrostatic potential, known as a σ-hole, can exist on the outer surface of the bromine atom, allowing for an attractive interaction with a nucleophilic region on an adjacent molecule, such as the nitrogen atom or the hydroxyl oxygen (C-Br···N or C-Br···O). The fluorine atom is generally a poor halogen bond donor but can act as a halogen bond acceptor.

Crystal Packing Architectures and Supramolecular Assembly

The interplay of the aforementioned intermolecular interactions will dictate the crystal packing and the formation of a three-dimensional supramolecular assembly. It is plausible that strong O-H···N hydrogen bonds could lead to the formation of one-dimensional chains or cyclic motifs. These primary structures would then be further organized into a more complex architecture through weaker interactions like halogen bonding and π-π stacking. The specific crystal system (e.g., monoclinic, orthorhombic) and space group cannot be predicted without experimental X-ray diffraction data.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Properties

The electronic properties of this compound can be probed using UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption: The UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the substituted pyridine ring. The exact position of the absorption maxima (λ_max) will be influenced by the substituents. The hydroxyl group, being an electron-donating group, and the halogens, with their dual inductive and mesomeric effects, will modulate the energy levels of the molecular orbitals. The solvent polarity is also expected to affect the position of these absorption bands.

Fluorescence Spectroscopy: Many pyridinol derivatives are known to exhibit fluorescence. Upon excitation at an appropriate wavelength, this compound may exhibit emission in the UV or visible region of the electromagnetic spectrum. The fluorescence quantum yield and lifetime would provide valuable information about the de-excitation pathways of the excited state. The emission spectrum can also be sensitive to the molecular environment, including solvent polarity and the formation of intermolecular hydrogen bonds. Studies on related amino-substituted 2-pyridinols have shown that lactam-lactim tautomerism can significantly influence their UV absorption and fluorescence properties. oup.comoup.com Similarly, the potential for such tautomerism in this compound could impact its electronic spectra.

Table 2: Anticipated Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Observation |

|---|---|

| UV-Vis Absorption | π→π* and n→π* transitions, λ_max influenced by substituents and solvent. |

| Fluorescence Emission | Potential emission in the UV-Vis region, sensitive to environment. |

Note: This is a generalized prediction. Experimental spectra are necessary for accurate data.

Applications of 2 Bromo 6 Fluoropyridin 4 Ol As a Chemical Intermediate

Precursor in the Synthesis of Diverse Organic Molecules for Chemical Libraries

2-Bromo-6-fluoropyridin-4-ol serves as a foundational scaffold for generating diverse collections of molecules for chemical libraries. These libraries are essential tools in high-throughput screening and drug discovery for identifying new lead compounds. The ability to perform distinct chemical transformations at the C2 (bromine) and C6 (fluorine) positions is critical. For instance, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the fluorine atom is susceptible to nucleophilic aromatic substitution (SNAr).

This dual reactivity allows for the systematic introduction of a wide array of substituents, creating a large number of structurally related yet distinct compounds from a single starting intermediate. Companies specializing in chemical building blocks for medicinal chemistry and combinatorial synthesis offer thousands of heterocyclic compounds to facilitate such research, highlighting the demand for versatile precursors like this compound. crysdotllc.com The general strategy involves:

Selective C-C or C-N bond formation at the C2 position via Suzuki, Stille, Buchwald-Hartwig, or Sonogashira coupling reactions, utilizing the bromo substituent.

Nucleophilic substitution at the C6 position, where the fluorine atom is displaced by various nucleophiles (e.g., amines, alcohols, thiols).

This orthogonal reactivity profile enables the generation of libraries with significant molecular diversity, which is crucial for exploring chemical space in pharmaceutical and agrochemical research.

Building Block for Functional Materials Science

The unique electronic properties conferred by the fluorine and bromine atoms, combined with the structural rigidity of the pyridine (B92270) core, make this compound an attractive building block for functional materials. rsc.org Its derivatives are investigated for applications ranging from catalysis to optoelectronics.

Substituted pyridines are a cornerstone of ligand design in transition metal catalysis and coordination chemistry. The nitrogen atom of the pyridine ring is a primary coordination site for metal ions. By modifying the substituents on the ring, chemists can precisely tune the steric and electronic properties of the resulting ligand, thereby influencing the activity, selectivity, and stability of the catalyst.

This compound is a precursor for synthesizing specialized ligands. For example, related 2-bromopyridine (B144113) derivatives are used to create ligands for various catalytic applications:

Cross-Coupling Reactions: 2-Bromo-6-alkylaminopyridines, synthesized from related starting materials, can act as ligands for metal catalysts. georgiasouthern.edu

Halogen Bonding Catalysis: Dihalogenated pyridines, such as 2-bromo-4-fluoropyridine, have been used to synthesize bis(pyridine) ligands that stabilize iodine cations through halogen bonding, which is useful for developing novel halogenating agents. ossila.com

Pincer Ligands: The pyridine scaffold is central to the synthesis of pincer ligands, which are highly stable and offer precise control over the metal's coordination sphere. ua.edu

The synthetic pathway to these ligands often involves the displacement of the halogen atoms on the pyridine ring, a reaction for which this compound is well-suited.

| Ligand Type / Application | Precursor Example | Synthetic Reaction | Relevance of this compound |

| Bipyridine Ligands | 2-Bromo-4-fluoropyridine ossila.com | Stille Coupling | The bromo group allows for coupling reactions to form multi-pyridine structures. |

| Aminopyridine Ligands | 2,6-Dibromopyridine (B144722) georgiasouthern.edu | Nucleophilic Substitution | The fluoro group can be displaced by amines to form aminopyridine ligands. |

| Halogen Bonding Ligands | 2-Bromo-4-fluoropyridine ossila.com | Sonogashira Coupling | The bromo group serves as a reactive site for coupling. |

Halogenated aromatic compounds are integral to the development of materials for organic electronics, including Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The introduction of fluorine atoms into organic molecules can lower the HOMO and LUMO energy levels, improve intermolecular interactions, and enhance charge transport properties. ossila.com

While direct applications of this compound in this field are emerging, analogous compounds demonstrate the potential. For instance, 2-Bromo-6-fluoronaphthalene is used as an intermediate for synthesizing semiconducting materials and fluorophores for OLEDs and OPVs. ossila.com The bromo- and fluoro-substituents provide synthetic handles to incorporate these units into larger conjugated systems or polymers. ossila.comgoogle.com The pyridine nitrogen adds another dimension, allowing for the creation of electron-deficient materials that can be useful in n-type semiconductors or as host materials in OLEDs. The synthetic versatility of this compound allows it to be a building block in the creation of complex fluorene-containing compounds used in OLED devices. google.com

Intermediate in Agrochemical Development, Focusing on Synthetic Pathways

Polysubstituted N-heterocycles, particularly pyridines and pyrazoles, are prominent structural motifs in modern agrochemicals, including fungicides and insecticides. rsc.orgresearchgate.net The development of novel agrochemicals often relies on the efficient synthesis of these complex heterocyclic systems. This compound represents a key intermediate for accessing such structures.

The synthetic utility of this compound in agrochemical research is primarily focused on building the core of active ingredients. For example, N-pyridylpyrazole derivatives have shown significant fungicidal and insecticidal activity. researchgate.net The synthesis of these molecules often involves the coupling of a substituted pyrazole (B372694) with a functionalized pyridine. The synthetic route to a key intermediate for these agrochemicals could involve a reaction sequence where the bromo and fluoro groups of this compound are sequentially replaced or modified to build the final, complex agrochemical structure. researchgate.net Research has shown that intermediates with similar substitution patterns are valuable for creating kinase inhibitors or antimicrobial agents for agricultural use.

| Agrochemical Class | Key Structural Motif | Role of Pyridine Intermediate | Relevant Synthetic Reactions |

| Fungicides | N-Pyridylpyrazole researchgate.net | Provides the substituted pyridine portion of the molecule. | Nucleophilic substitution, Cross-coupling. |

| Insecticides | Anthranilic Diamides researchgate.net | Forms part of the core heterocyclic structure. | Cross-coupling, Amidation. |

| Herbicides | Pyridine-based herbicides | Serves as a starting point for building the active compound. | Various functional group interconversions. |

Role in Advanced Chemical Biology Probe Synthesis (excluding biological activity discussion)

Chemical biology probes are small molecules designed to study biological systems by selectively interacting with specific proteins or other biomolecules. The synthesis of these probes requires intermediates that can be precisely and selectively functionalized. This compound provides a scaffold that can be elaborated into a probe structure.

The orthogonal reactivity of the C-Br and C-F bonds allows for a modular synthesis approach. One position can be used to attach a reactive group for covalent labeling or a reporter tag (like a fluorophore or biotin), while the other position can be modified to tune the molecule's binding affinity and selectivity for its biological target. For example, a related isomer, 2-Bromo-5-fluoropyridin-3-ol, is employed to design molecular probes for studying biological processes. This demonstrates the principle that the bromo-fluoro-hydroxypyridine scaffold is suitable for the synthetic demands of probe development. The synthesis might involve a late-stage functionalization where the bromo-group is used in a palladium-catalyzed reaction to attach a complex molecular fragment, a common strategy in the synthesis of sophisticated molecular tools.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Paradigm of 2-Bromo-6-fluoropyridin-4-ol

The chemical compound this compound is a halogenated pyridinol derivative with significant potential in various research domains. Its synthesis and reactivity are governed by the interplay of its functional groups: a bromine atom, a fluorine atom, and a hydroxyl group attached to the pyridine (B92270) ring.

The synthesis of related halogenated pyridinols often involves the halogenation of pyridinol precursors. For instance, the synthesis of 2-Bromo-6-chloropyridin-3-ol can be achieved through the bromination of 6-chloropyridin-3-ol using N-bromosuccinimide (NBS) in a polar solvent like dimethylformamide (DMF). A multi-step approach involving oxidation, cyanation, and hydrolysis has also been reported for similar compounds. The synthesis of 2-Bromo-6-fluoropyridine (B132718), a related precursor, can be accomplished by reacting 2,6-dibromopyridine (B144722) with potassium fluoride (B91410). chemicalbook.com

The reactivity of this compound is characterized by the distinct properties of its halogen substituents. The bromine atom, being a good leaving group, makes the C2 position susceptible to nucleophilic substitution and cross-coupling reactions. In contrast, the fluorine atom at the C6 position is less reactive towards nucleophilic displacement due to the strong C-F bond. However, the electron-withdrawing nature of both halogens and the hydroxyl group deactivates the pyridine ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The hydroxyl group can also be a site for further functionalization, such as oxidation to the corresponding ketone.

Identification of Research Gaps and Challenges in Halogenated Pyridinol Chemistry

Despite the synthetic utility of halogenated pyridinols, several research gaps and challenges persist. A significant challenge lies in achieving regioselective functionalization, particularly when multiple halogen atoms with different reactivities are present. researchgate.net Controlling the selectivity of reactions on the pyridine ring, which is often deactivated by electron-withdrawing halogens, requires carefully optimized conditions. nih.gov

Furthermore, there is a lack of comprehensive data on the physicochemical properties of many halogenated pyridinols. For instance, detailed information on thermal properties, solubility parameters, and crystallographic data is often limited. This scarcity of data can hinder the rational design of new synthetic routes and the prediction of the behavior of these compounds in various applications.

Another challenge is the potential for multiple reaction pathways, leading to mixtures of products. For example, in nucleophilic substitution reactions, both mono- and di-substituted products can be formed, and controlling the degree of substitution can be difficult. rsc.org The development of more selective and efficient catalytic systems is crucial to address this issue.

Emerging Synthetic Methodologies and Their Potential Impact

Recent advancements in synthetic methodologies offer promising solutions to the challenges in halogenated pyridinol chemistry. The development of novel catalytic systems, particularly those based on palladium and copper, has enabled more efficient and selective cross-coupling reactions. researchgate.netrsc.org These methods allow for the introduction of a wide range of functional groups onto the pyridine ring with high chemo- and regioselectivity.

Late-stage functionalization techniques are also gaining prominence. nih.gov These methods allow for the modification of complex molecules, including pharmaceuticals and agrochemicals, in the final steps of a synthesis, which can significantly shorten synthetic routes and facilitate the rapid generation of compound libraries for screening. nih.gov For example, methods for the selective C-H halogenation of pyridines are being developed to avoid the need for pre-functionalized starting materials. nih.gov

Photochemical methods, such as the photochemical valence isomerization of pyridine N-oxides, are emerging as powerful tools for the regioselective introduction of hydroxyl groups onto the pyridine ring. acs.org These light-driven reactions often proceed under mild conditions and can provide access to substitution patterns that are difficult to achieve through traditional methods.

Prospects for the Development of Novel Chemical Entities from this compound Scaffolding

The unique structural features of this compound make it an attractive scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. lookchem.com The presence of multiple, differentially reactive functional groups allows for a "build-and-branch" approach to create diverse molecular architectures. whiterose.ac.uk

The bromine atom can serve as a handle for introducing various substituents through cross-coupling reactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the resulting molecules. mdpi.com The hydroxyl group provides a site for further derivatization and can participate in hydrogen bonding interactions with biological targets.

This trifunctional scaffold holds promise for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. whiterose.ac.uk The development of novel inhibitors of enzymes or modulators of receptors could be pursued by systematically varying the substituents at the different positions of the pyridinol ring. nih.gov Furthermore, the incorporation of this scaffold into larger molecular frameworks could lead to the discovery of new materials with unique optical or electronic properties. lookchem.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.